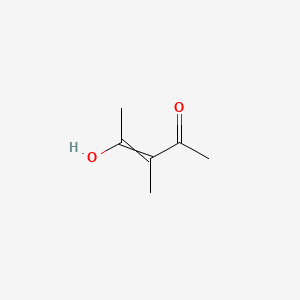![molecular formula C16H24N2O3 B12446083 2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12446083.png)
2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a phenoxy group substituted with two methyl groups at the 3 and 5 positions, an acetamide group, and a morpholine ring. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 2-(3,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-(morpholin-4-yl)ethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
科学研究应用
2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability. The acetamide group may contribute to the compound’s stability and binding affinity to its targets.
相似化合物的比较
Similar Compounds
- 2-(3,5-dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine
- 2,2’-dimorpholinyldiethyl ether
- 3-(2-morpholin-4-yl-2-oxo-ethyl)-benzothiazol-3-ium bromide
Uniqueness
2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to its specific substitution pattern on the phenoxy group and the presence of both an acetamide group and a morpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37 g/mol |
IUPAC 名称 |
2-(3,5-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C16H24N2O3/c1-13-9-14(2)11-15(10-13)21-12-16(19)17-3-4-18-5-7-20-8-6-18/h9-11H,3-8,12H2,1-2H3,(H,17,19) |
InChI 键 |
DXOBJISVIDIQLV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCCN2CCOCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446005.png)

![1-[2-(2-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone](/img/structure/B12446013.png)
![[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine](/img/structure/B12446019.png)
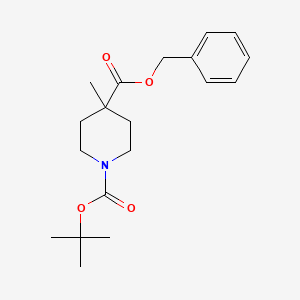
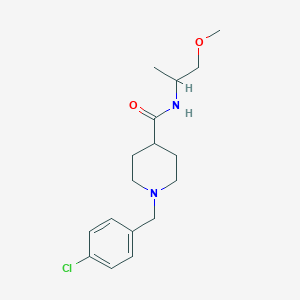
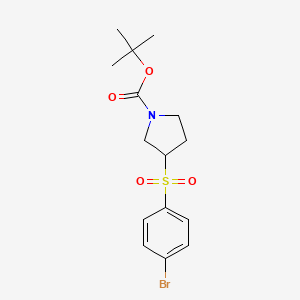
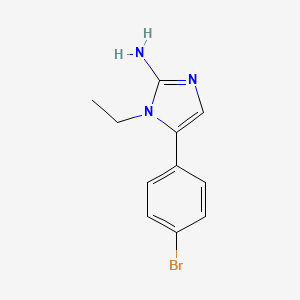
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine](/img/structure/B12446067.png)


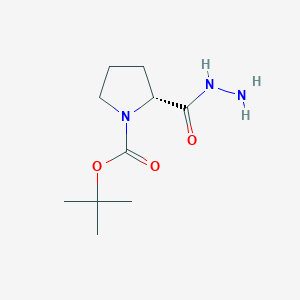
![7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B12446087.png)
